molecular formula C10H12Cl2O3S B13634767 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride

3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride

Cat. No.: B13634767
M. Wt: 283.17 g/mol
InChI Key: ZGQSNRQMRMZWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride (CAS No. 1496484-90-2) is a sulfonyl chloride derivative featuring a 4-chloro-2-methylphenoxy group linked to a propane-sulfonyl chloride backbone. Its molecular formula is C₁₀H₁₂Cl₂O₃S, with a molecular weight of 283.17 g/mol . The compound is classified as an organic building block, primarily used in research and development for synthesizing sulfonamide derivatives or other reactive intermediates.

Properties

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c1-8-7-9(11)3-4-10(8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3

InChI Key

ZGQSNRQMRMZWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. Additionally, the chlorinated methylphenoxy group can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Number Molecular Formula Functional Group Key Structural Features
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride 1496484-90-2 C₁₀H₁₂Cl₂O₃S Sulfonyl chloride Propane linker, sulfonyl chloride group
MCPA (4-Chloro-2-methylphenoxyacetic acid) 94-74-6 C₉H₉ClO₃ Carboxylic acid Ethane linker, acetic acid group
MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) 94-81-5 C₁₁H₁₃ClO₃ Carboxylic acid Butane linker, butyric acid group
2-(4-Chloro-2-Methylphenoxy)Propionic Acid Not provided C₁₀H₁₁ClO₃ Carboxylic acid Propane linker, propionic acid group

Physicochemical Properties

Property 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride MCPA MCPB
Molecular Weight (g/mol) 283.17 200.62 228.65
Chlorine Atoms 2 1 1
Stability Moisture-sensitive Stable Stable
Storage Conditions Cool, dry environment Ambient Ambient

Hazard Profiles

Compound Hazard Classification Key Risks Regulatory Status
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride Reactive, irritant Skin/eye irritation, respiratory risks Research use only
MCPA EPA-listed herbicide Environmental toxicity Regulated under CWA 304B
2-(4-Chloro-2-Methylphenoxy)Propionic Acid Carcinogen (IARC), severe health risks Carcinogenicity, systemic toxicity DOT/EPA/DEP listed

Key Research Findings

  • Synthetic Utility : The sulfonyl chloride’s reactivity makes it valuable for constructing sulfonamide-based pharmaceuticals or agrochemicals, contrasting with MCPA/MCPB’s direct herbicidal action .
  • Discontinuation Note: A variant of the sulfonyl chloride (CAS 68978-27-8) was discontinued, suggesting supply-chain challenges or reformulation needs .

Biological Activity

3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a sulfonyl chloride functional group, which allows it to act as a versatile electrophilic reagent in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂ClO₃S
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 1496484-90-2
  • Purity : Typically around 98% .

The compound's unique structure includes a chloro-substituted aromatic ring, which is crucial for its reactivity and interaction with biological targets. The sulfonyl chloride group is known for its ability to form covalent bonds with nucleophiles, making it a valuable intermediate in the synthesis of various bioactive molecules.

3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory processes. For example, it may inhibit certain proteases that play a role in cytokine signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.
  • Cellular Interaction : Interaction studies have demonstrated that the compound can bind to cellular receptors, influencing cellular signaling pathways and potentially altering cell proliferation and apoptosis .

Case Studies

  • Inhibition of TNF-alpha Converting Enzyme (TACE) :
    • A study explored the use of sulfonyl chlorides as inhibitors of TACE, which is implicated in inflammatory diseases. The incorporation of the chloro-substituted aromatic moiety enhanced selectivity and potency against TACE compared to other similar compounds .
  • Synthesis of Antimicrobial Agents :
    • Research has shown that derivatives of sulfonyl chlorides can be synthesized to create novel antimicrobial agents. These compounds demonstrated significant activity against Gram-positive bacteria, suggesting that 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride could be further modified for enhanced efficacy .

Applications in Medicinal Chemistry

The versatility of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride makes it an attractive candidate for various applications:

  • Drug Development : As an electrophilic reagent, it can be utilized in the synthesis of complex pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
  • Research Tool : The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and cellular signaling pathways.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific proteases involved in inflammation
AntimicrobialExhibits activity against Gram-positive bacteria
Cellular InteractionInfluences cell signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.